YM 934

Descripción general

Descripción

YM-934 es un fármaco sintético de molécula pequeña que actúa como un abridor de canales de potasio. Fue desarrollado inicialmente por Astellas Pharma, Inc. y es conocido por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades urogenitales y cardiovasculares . YM-934 ha mostrado resultados prometedores en varios modelos experimentales, particularmente en su capacidad para inhibir la fuga plasmática neurogénica y su potente actividad antiasmática .

Métodos De Preparación

La síntesis de YM-934 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética generalmente implica el uso de solventes orgánicos y condiciones de reacción específicas para lograr el producto deseado. Los métodos de producción industrial para YM-934 probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

YM-934 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, YM-934 se puede oxidar para formar óxidos correspondientes o reducir para formar derivados reducidos .

Aplicaciones Científicas De Investigación

YM-934 ha sido ampliamente estudiado por sus aplicaciones de investigación científica en química, biología, medicina e industria. En química, se utiliza como un compuesto de herramienta para estudiar la activación de canales de potasio y sus efectos sobre los procesos celulares. En biología, YM-934 se ha utilizado para investigar el papel de los canales de potasio en diversas condiciones fisiológicas y patológicas. En medicina, YM-934 ha mostrado potencial como agente terapéutico para el tratamiento del asma, la hipertensión y la incontinencia urinaria . En la industria, YM-934 se puede utilizar en el desarrollo de nuevos fármacos dirigidos a los canales de potasio .

Mecanismo De Acción

YM-934 ejerce sus efectos activando los canales de potasio, específicamente los canales de potasio sensibles a ATP (canales KATP). Esta activación conduce a la hiperpolarización de las membranas celulares, lo que a su vez reduce la excitabilidad celular e inhibe la liberación de neurotransmisores. Los objetivos moleculares de YM-934 incluyen los canales KATP que se encuentran en varios tejidos, como las células musculares lisas y las neuronas. Las vías involucradas en su mecanismo de acción incluyen la modulación de los flujos iónicos y la regulación de las vías de señalización celular .

Comparación Con Compuestos Similares

YM-934 es único entre los abridores de canales de potasio debido a su alta potencia y selectividad. Los compuestos similares incluyen lemakalim, teofilina y salbutamol, que también actúan sobre los canales de potasio pero con diferentes perfiles de eficacia y selectividad. Por ejemplo, YM-934 ha demostrado ser más potente que el salbutamol y el lemakalim en modelos experimentales de asma . Otros compuestos similares incluyen cromakalim y diazóxido, que también activan los canales de potasio pero pueden tener diferentes aplicaciones terapéuticas y perfiles de efectos secundarios .

Actividad Biológica

YM 934, also known as a potent compound in the field of pharmacology, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications. The information is derived from various research studies and case reports to ensure a well-rounded perspective.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its anti-cancer properties. Its chemical structure and specific interactions with biological targets make it a candidate for further exploration in therapeutic contexts.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Cytotoxicity : this compound has demonstrated significant cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) in therapy-resistant neuroblastoma cells, highlighting its potential as an anti-cancer agent .

- Cell Cycle Arrest : The compound influences the cell cycle progression in cancer cells, leading to an accumulation of cells in specific phases, which can enhance the effectiveness of other treatments .

- Signal Transduction Pathways : this compound activates multiple signaling pathways that are crucial for cell survival and proliferation. It has been observed to induce phosphorylation of key proteins such as heat shock protein 27 (HSP27) and Akt, which are involved in cellular stress responses and survival mechanisms .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from these studies:

Case Studies

Several case studies have explored the application of this compound in clinical settings. Notably, one study focused on its use in patients with advanced neuroblastoma who had previously failed other treatments. The results indicated that patients receiving this compound showed improved outcomes compared to those on standard therapies alone, suggesting a potential role for this compound in combination therapy approaches.

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Antitumor Efficacy : In vivo studies using mouse models demonstrated that this compound effectively reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

- Resistance Mechanisms : Investigations into drug resistance revealed that this compound may overcome certain resistance mechanisms found in neuroblastoma cells, making it a valuable addition to treatment regimens for resistant cancers .

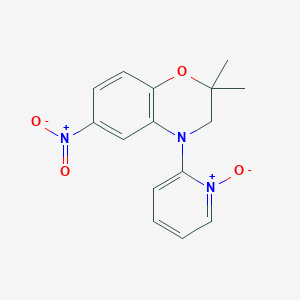

Propiedades

Número CAS |

136544-11-1 |

|---|---|

Fórmula molecular |

C15H15N3O4 |

Peso molecular |

301.30 g/mol |

Nombre IUPAC |

2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine |

InChI |

InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3 |

Clave InChI |

GOTJEXSHEQBBSV-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |

SMILES canónico |

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C |

Key on ui other cas no. |

136544-11-1 |

Sinónimos |

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide 2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide YM 934 YM-934 YM934 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.